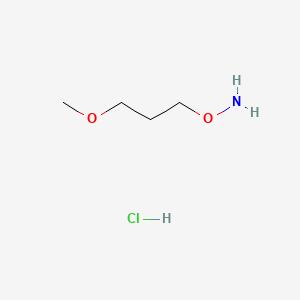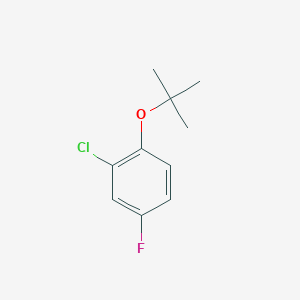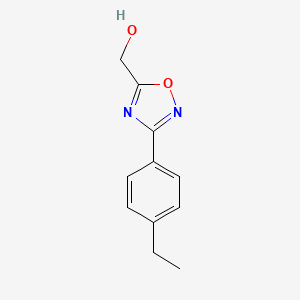
O-(3-Methoxypropyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3-Methoxypropyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C4H11NO2·HCl . It is commonly used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Methoxypropyl)hydroxylamine Hydrochloride typically involves the reaction of hydroxylamine hydrochloride with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
- Dissolution of hydroxylamine hydrochloride in a suitable solvent.
- Addition of 3-methoxypropylamine to the solution.
- Stirring the reaction mixture at a specific temperature for a defined period.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions: O-(3-Methoxypropyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamines or other derivatives.
Applications De Recherche Scientifique
O-(3-Methoxypropyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxylamines.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of O-(3-Methoxypropyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the presence of the methoxypropyl group, which can modulate its nucleophilicity and stability.
Comparaison Avec Des Composés Similaires
- O-Methylhydroxylamine Hydrochloride
- O-Ethylhydroxylamine Hydrochloride
- O-Propylhydroxylamine Hydrochloride
Comparison: O-(3-Methoxypropyl)hydroxylamine Hydrochloride is unique due to the presence of the methoxypropyl group, which imparts distinct chemical properties compared to other hydroxylamine derivatives. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C4H12ClNO2 |
|---|---|
Poids moléculaire |
141.60 g/mol |
Nom IUPAC |
O-(3-methoxypropyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H11NO2.ClH/c1-6-3-2-4-7-5;/h2-5H2,1H3;1H |
Clé InChI |
RSFOWKZPKCJOAV-UHFFFAOYSA-N |
SMILES canonique |
COCCCON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(R)-N-[4-(1-Aminoethyl)phenyl]-6-(4-pyridyl)quinazolin-2-amine Hydrochloride](/img/structure/B13691469.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13691472.png)

![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)


![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)

